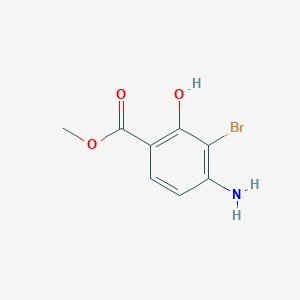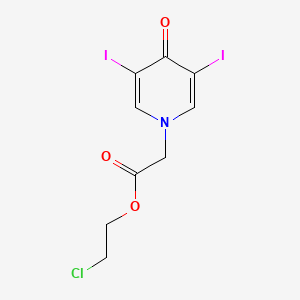
1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride
Descripción general
Descripción
“1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride” likely refers to a compound that contains an aminoethoxy group (-NH2-C2H4-O-) and a tert-butylbenzene group. The hydrochloride indicates that the compound forms a salt with hydrochloric acid .
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring substituted with a tert-butyl group and an aminoethoxy group. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
As an amine, this compound could participate in a variety of chemical reactions, including acid-base reactions and nucleophilic substitutions. The benzene ring could also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a hydrochloride salt, it would likely be soluble in water. The presence of the benzene ring could make it less polar and more soluble in organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Polymer Applications
Polyamides and Polyimides : Research has demonstrated the synthesis and properties of novel polyamides and polyimides derived from tert-butylbenzene derivatives. These materials exhibit excellent thermal stability, organosolubility, and mechanical properties, making them suitable for high-performance applications. Notably, polyimides containing di-tert-butyl side groups synthesized from diamines with aromatic tetracarboxylic dianhydrides display low dielectric constants, high glass transition temperatures, and excellent solubility in various solvents (Chern & Tsai, 2009). Similar properties are reported for polyamides prepared from dicarboxylic acids and diamines derived from tert-butylcatechol, highlighting their potential in creating flexible, transparent films with high thermal resistance (Hsiao et al., 2000).
Chemical Nucleases : Copper(II) complexes with sulfonamides derived from tert-butylbenzene and picolylamine have been studied for their potential as chemical nucleases. These complexes demonstrate the ability to act in the presence of ascorbate/H2O2, suggesting a route to developing novel biological and chemical tools (Macías et al., 2006).
Material Chemistry and Catalysis
Supramolecular Gels : The creation of supramolecular gels from simple organic salts, including those derived from tert-butylbenzene, has been explored. These materials exhibit unique properties such as moldability, load-bearing capacity, and self-healing, indicating potential applications in stress-bearing materials and other functional uses (Sahoo et al., 2012).
Asymmetric Hydrogenation Catalysts : Rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have shown excellent enantioselectivities and catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This work presents a pathway towards the efficient preparation of chiral pharmaceutical ingredients, demonstrating the versatility of tert-butylbenzene derivatives in catalytic applications (Imamoto et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-tert-butylphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-12(2,3)10-6-4-5-7-11(10)14-9-8-13;/h4-7H,8-9,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWVWZJUUYORRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride | |
CAS RN |
1269152-72-8 | |
| Record name | Ethanamine, 2-[2-(1,1-dimethylethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269152-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



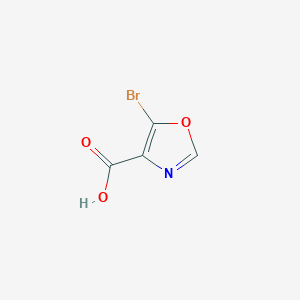
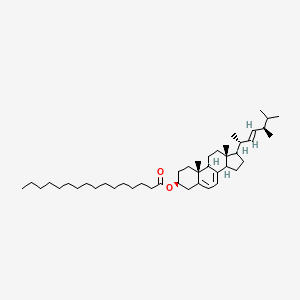
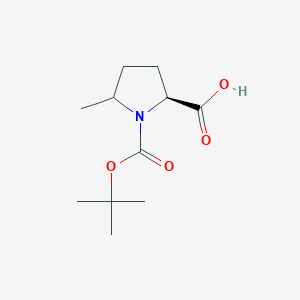

![1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole](/img/structure/B1441266.png)
![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane](/img/structure/B1441270.png)
